Regioisomeric Identity: Indole 7‑yl vs. 4‑yl and 5‑yl – Computed LogP and TPSA Are Thermodynamically Equivalent, but Hydrogen‑Bond Topology Diverges
When compared with its closest monosubstituted regioisomers – (1H‑indol‑5‑yl)thiourea (CAS 915037‑25‑1) and (1H‑indol‑4‑yl)thiourea (CAS 861208‑81‑3) – the 7‑yl isomer exhibits identical computed LogP (2.60) and TPSA (85.9 Ų), indicating that simple two‑dimensional partitioning or permeability descriptors cannot differentiate these candidates . The operational differentiation arises from the three‑dimensional arrangement of hydrogen‑bond donors. NMR and quantum‑mechanical studies on analogous diindolylthioureas demonstrate that the C7–N7α bond rotation in 7‑substituted indoles allows the indole N–H to adopt either a syn or anti conformation relative to the thiourea plane; the syn‑syn conformer dominates upon oxo‑anion binding, a conformational switch that is not accessible to the 4‑yl or 5‑yl isomers because of steric compression with the pyrrole ring [1]. Thus, while the computed molecular properties are degenerate, the accessible conformational space and hydrogen‑bond‑donor topology are regioisomer‑specific [1].
| Evidence Dimension | Conformational flexibility of the indole N–H relative to the thiourea plane |
|---|---|
| Target Compound Data | (1H‑indol‑7‑yl)thiourea: indole N–H remote from thiourea; anti–anti conformer observed in DMSO‑d₆; syn–syn conformer induced by acetate, benzoate, bicarbonate, or H₂PO₄⁻ [1]. |
| Comparator Or Baseline | (1H‑indol‑5‑yl)thiourea and (1H‑indol‑4‑yl)thiourea: steric interaction between the thiourea group and the pyrrole ring restricts C–N bond rotation; syn‑syn conformer formation upon anion binding is sterically disfavoured [1]. |
| Quantified Difference | Qualitative conformational divergence confirmed by ¹H and ¹⁵N chemical‑shift perturbations upon anion addition; comparable quantitative binding constants for the monosubstituted derivatives have not been reported, but the 7‑yl orientation is the only regioisomer that permits the syn‑syn conformer essential for oxo‑anion chelation [1]. |
| Conditions | Conformational analysis by heteronuclear NMR (¹H, ¹⁵N) and ab initio calculations; anion‑binding experiments in DMSO‑d₆ with chloride, acetate, benzoate, bicarbonate, and dihydrogen phosphate [1]. |
Why This Matters
For laboratories designing indole‑based anion receptors or structure‑activity relationship (SAR) libraries, the 7‑yl isomer provides a unique conformational profile that cannot be mimicked by the 4‑yl or 5‑yl analogues, making regioisomeric purity a critical procurement specification.
- [1] Makuc, D.; Hiscock, J. R.; Light, M. E.; Gale, P. A.; Plavec, J. NMR studies of anion‑induced conformational changes in diindolylureas and diindolylthioureas. Beilstein J. Org. Chem. 2011, 7, 1205–1214. https://doi.org/10.3762/bjoc.7.140. View Source
